molecular formula C6H13NO B3264185 [1-(Dimethylamino)cyclopropyl]methanol CAS No. 387845-10-5

[1-(Dimethylamino)cyclopropyl]methanol

Cat. No.: B3264185
CAS No.: 387845-10-5
M. Wt: 115.17 g/mol
InChI Key: ARNNGBGDPFNCPN-UHFFFAOYSA-N
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Description

[1-(Dimethylamino)cyclopropyl]methanol: is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with a dimethylamino group and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclopropyl]methanol typically involves the reaction of (1-(aminomethyl)cyclopropyl)methanol with paraformaldehyde and acetic acid in methanol. The reaction mixture is stirred at room temperature and then cooled to zero degrees Celsius before the addition of sodium .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: [1-(Dimethylamino)cyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(Dimethylamino)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery.

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: [1-(Dimethylamino)cyclopropyl]methanol is unique due to the presence of both a dimethylamino group and a hydroxymethyl group on the cyclopropyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

[1-(dimethylamino)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7(2)6(5-8)3-4-6/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNNGBGDPFNCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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